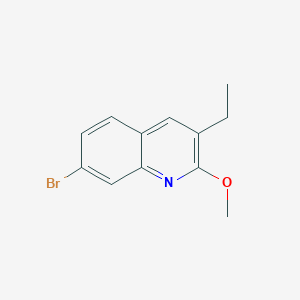
7-Bromo-3-ethyl-2-methoxyquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-3-ethyl-2-methoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-ethyl-2-methoxyquinoline can be achieved through various methods. One common approach involves the bromination of 3-ethyl-2-methoxyquinoline using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
7-Bromo-3-ethyl-2-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 3-ethyl-2-methoxyquinoline.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 7-azido-3-ethyl-2-methoxyquinoline or 7-thiocyanato-3-ethyl-2-methoxyquinoline.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 3-ethyl-2-methoxyquinoline.
科学研究应用
7-Bromo-3-ethyl-2-methoxyquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 7-Bromo-3-ethyl-2-methoxyquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or induce apoptosis through the activation of specific signaling pathways.
相似化合物的比较
Similar Compounds
- 7-Bromoquinoline
- 3-Ethylquinoline
- 2-Methoxyquinoline
Comparison
7-Bromo-3-ethyl-2-methoxyquinoline is unique due to the presence of all three functional groups (bromine, ethyl, and methoxy) in the quinoline ring. This combination enhances its chemical reactivity and potential biological activities compared to other similar compounds that may lack one or more of these groups.
属性
分子式 |
C12H12BrNO |
|---|---|
分子量 |
266.13 g/mol |
IUPAC 名称 |
7-bromo-3-ethyl-2-methoxyquinoline |
InChI |
InChI=1S/C12H12BrNO/c1-3-8-6-9-4-5-10(13)7-11(9)14-12(8)15-2/h4-7H,3H2,1-2H3 |
InChI 键 |
SDUFBAAIQMRNJE-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(N=C2C=C(C=CC2=C1)Br)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


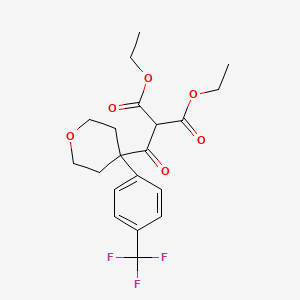
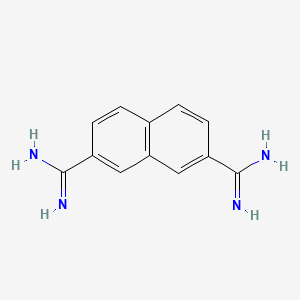
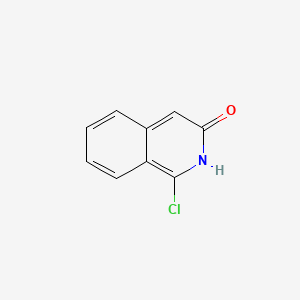
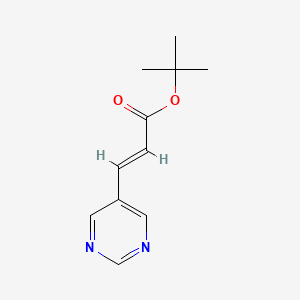
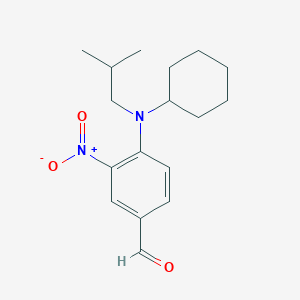
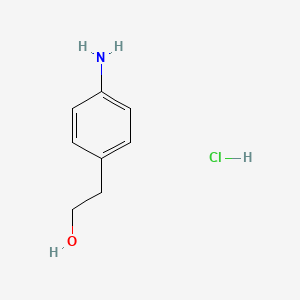
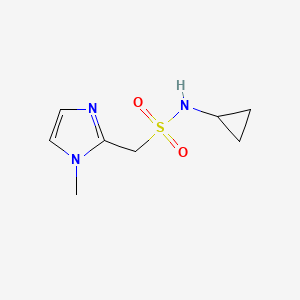
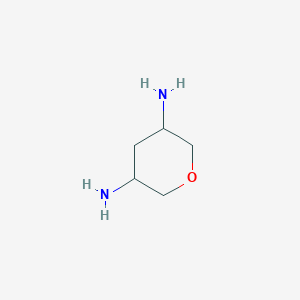
![1-[5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridin-3-yl]ethanol](/img/structure/B13976128.png)
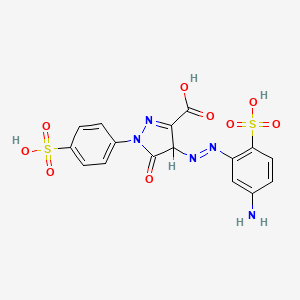

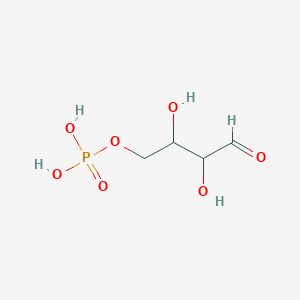
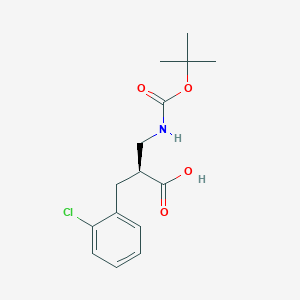
![1-[4-(2-Aminoethyl)-1-piperidinyl]ethanone hydrochloride](/img/structure/B13976180.png)
